N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide
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Overview
Description
Benzamide derivative 19 is a compound belonging to the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Benzamide derivative 19, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Benzamide derivative 19 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated benzamides.
Scientific Research Applications
Benzamide derivative 19 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of benzamide derivative 19 involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
- Nicotinamide derivatives
- Cinnamamide derivatives
- Other benzamide derivatives like amisulpride and ethenzamide
Comparison: Benzamide derivative 19 is unique due to its specific structural modifications, which confer distinct biological activities. For example, compared to nicotinamide and cinnamamide derivatives, benzamide derivative 19 exhibits higher potency as a cholinesterase inhibitor . Additionally, its pharmacokinetic properties, such as bioavailability and metabolic stability, are often superior to those of similar compounds .
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-32-19-10-7-18(8-11-19)23(30)28-25(13-14-25)24(31)27-20-12-9-17-5-3-4-6-21(17)29-16-15-26-22(20)29/h3-8,10-11,15-16,20H,2,9,12-14H2,1H3,(H,27,31)(H,28,30)/t20-/m1/s1 |
InChI Key |
JIKPZJNVLNBRBQ-HXUWFJFHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2(CC2)C(=O)N[C@@H]3CCC4=CC=CC=C4N5C3=NC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2(CC2)C(=O)NC3CCC4=CC=CC=C4N5C3=NC=C5 |
Origin of Product |
United States |
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